molecular formula C3H9O2PS B12795957 Phosphonothioic acid, ethyl-, O-methyl ester, (S)- CAS No. 38344-09-1

Phosphonothioic acid, ethyl-, O-methyl ester, (S)-

Cat. No.: B12795957
CAS No.: 38344-09-1
M. Wt: 140.14 g/mol
InChI Key: WSIBSROLHMRZNT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonothioic acid, ethyl-, O-methyl ester, (S)- typically involves the reaction of ethyl phosphonothioic acid with methanol under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes where ethyl phosphonothioic acid is reacted with methanol in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Phosphonothioic acid, ethyl-, O-methyl ester, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphonothioic acid, ethyl-, O-methyl ester, (S)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.

    Medicine: Investigated for its potential use in developing pharmaceuticals.

    Industry: Utilized in the synthesis of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of phosphonothioic acid, ethyl-, O-methyl ester, (S)- involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to its effects .

Comparison with Similar Compounds

Phosphonothioic acid, ethyl-, O-methyl ester, (S)- can be compared with other similar organophosphate compounds:

    O-Ethyl methylphosphonothioic acid: Similar in structure but differs in the ester group.

    Phosphonothioic acid, methyl-, S-(2-(diethylamino)ethyl) O-ethyl ester: Contains a different substituent on the phosphonothioic acid.

    Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester: Another organophosphate with different ester groups .

These comparisons highlight the unique structural features and reactivity of phosphonothioic acid, ethyl-, O-methyl ester, (S)-, making it distinct in its applications and effects.

Properties

CAS No.

38344-09-1

Molecular Formula

C3H9O2PS

Molecular Weight

140.14 g/mol

IUPAC Name

ethyl-hydroxy-methoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C3H9O2PS/c1-3-6(4,7)5-2/h3H2,1-2H3,(H,4,7)

InChI Key

WSIBSROLHMRZNT-UHFFFAOYSA-N

Canonical SMILES

CCP(=S)(O)OC

Origin of Product

United States

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